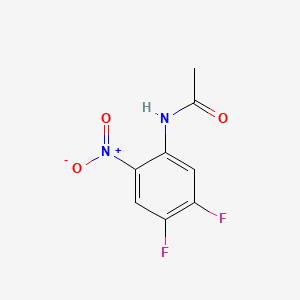

N-(4,5-Difluoro-2-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-difluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFQFPPFAFOXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337214 | |

| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1662-21-1 | |

| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4,5-difluoro-2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4,5-Difluoro-2-nitrophenyl)acetamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in various synthetic applications. The document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, ensuring that researchers can execute the synthesis with a high degree of confidence and safety.

Introduction and Strategic Importance

This compound is a substituted aromatic nitro compound of significant interest in medicinal chemistry and material science. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The nitro and acetamido groups offer versatile handles for further chemical transformations, making this molecule a valuable building block for more complex structures. This guide details its preparation via the N-acetylation of 4,5-difluoro-2-nitroaniline, a common and efficient transformation.

Reaction Principle: The Mechanism of N-Acetylation

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the 4,5-difluoro-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride. This reaction is classified as an electrophilic substitution on the aniline's amine group.[1]

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks a carbonyl carbon of acetic anhydride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[2][3]

-

Proton Transfer & Reformation of Carbonyl: A proton is transferred from the nitrogen to a suitable base (such as another aniline molecule or the acetate ion). Simultaneously, the carbonyl double bond reforms, expelling acetate as a stable leaving group.

-

Product Formation: The final, stable amide product, this compound, is formed along with acetic acid as a byproduct.

Caption: Figure 1: Mechanism of N-Acetylation.

Materials, Reagents, and Equipment

Reagent and Material Properties

A thorough understanding of reagent properties is fundamental to both safety and experimental success.

| Property | 4,5-Difluoro-2-nitroaniline (Starting Material) | Acetic Anhydride (Reagent) |

| Molecular Formula | C₆H₄F₂N₂O₂[4] | C₄H₆O₃ |

| Molar Mass | 174.10 g/mol | 102.09 g/mol |

| Appearance | Yellow to orange crystalline solid | Colorless, pungent liquid |

| Melting Point | 107-108 °C | -73 °C |

| Boiling Point | Not available | 139.8 °C |

| Hazards | Skin, eye, and respiratory irritant. | Flammable, harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[5] |

| CAS Number | 78056-39-0 | 108-24-7[6] |

Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Fume hood

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with careful observation, should lead to a high-purity product. The general synthetic strategy is adapted from established procedures for the acetylation of anilines.[7]

Caption: Figure 2: Experimental Workflow.

Step-by-Step Synthesis

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask, dissolve 4,5-difluoro-2-nitroaniline (5.0 g, 28.7 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid dissolves.

-

Rationale: Acetic acid serves as a solvent that readily dissolves the starting aniline and is compatible with the reaction conditions.

Step 2: Addition of Acetylating Agent

-

To the stirred solution, slowly add acetic anhydride (3.5 g, 34.4 mmol, 1.2 equivalents) dropwise using a pipette.

-

Rationale: Acetic anhydride is the acetylating agent. A slight excess is used to ensure the complete consumption of the starting aniline. The addition should be controlled to manage any potential exotherm.

Step 3: Reaction

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118-120°C) using a heating mantle.

-

Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Rationale: Heating the reaction provides the necessary activation energy to drive the acetylation to completion in a reasonable timeframe.

Step 4: Product Precipitation and Isolation

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water while stirring vigorously. A solid precipitate should form.

-

Rationale: Pouring the mixture into water serves two purposes: it quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the organic product, which is insoluble in water. The use of ice-water helps to maximize precipitation.

Step 5: Filtration and Washing

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acetic acid.

-

Rationale: A thorough wash is crucial to remove acidic impurities that could interfere with subsequent steps or degrade the product over time.

Step 6: Purification and Drying

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield a high-purity solid.

-

Dry the purified crystals under vacuum to a constant weight.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing any soluble impurities and resulting in a crystalline product with a sharp melting point.

Characterization and Validation

-

Yield: Calculate the percentage yield based on the starting amount of 4,5-difluoro-2-nitroaniline.

-

Appearance: The final product should be a crystalline solid.

-

Melting Point: Determine the melting point of the dried product. A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis: Confirm the structure using standard techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a new singlet corresponding to the acetyl methyl protons (~2.2 ppm) and a downfield shift of the aromatic protons compared to the starting material. The IR spectrum should exhibit a characteristic amide C=O stretch (~1670 cm⁻¹).

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[8]

-

Acetic Anhydride: This substance is highly corrosive, a lachrymator, and flammable.[6][9] It reacts violently with water and should be handled with extreme care. Avoid inhalation of its vapors and any contact with skin and eyes.[5] Ensure an eyewash station and safety shower are immediately accessible.[6]

-

4,5-Difluoro-2-nitroaniline: This compound is an irritant. Avoid creating dust and prevent skin and eye contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic waste should be neutralized before disposal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Product lost during workup. | 1. Extend reflux time and monitor by TLC. 2. Ensure the quench is performed in cold water to minimize product solubility. Avoid using excessive solvent during recrystallization. |

| Product is Oily/Gummy | 1. Presence of impurities. 2. Incomplete drying. | 1. Ensure the crude product is thoroughly washed to remove acetic acid. 2. Perform recrystallization carefully. 3. Dry the product under high vacuum for an extended period. |

| Broad Melting Point | Impure product. | Recrystallize the product again, ensuring slow cooling to promote the formation of well-defined crystals. |

References

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available from: [Link]

-

ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). Available from: [Link]

-

RIA-UTN. Theoretical Study of Acid Acetylation of Aniline. Available from: [Link]

-

Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available from: [Link]

-

PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

-

IsoLab, University of Washington. Acetic Anhydride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available from: [Link]

-

INEOS Group. Safety data sheet - acetic anhydride. Available from: [Link]

-

PrepChem. Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

-

PubMed Central (PMC). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available from: [Link]

-

PubChemLite. 4,5-difluoro-2-nitroaniline (C6H4F2N2O2). Available from: [Link]

-

PubChem. 4,5-Difluoro-2-nitroaniline. Available from: [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ria.utn.edu.ar [ria.utn.edu.ar]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. PubChemLite - 4,5-difluoro-2-nitroaniline (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 5. ineos.com [ineos.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. rsc.org [rsc.org]

- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 9. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(4,5-Difluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. These intrinsic characteristics, including solubility, lipophilicity, and stability, govern a molecule's behavior from its initial formulation to its ultimate interaction with biological targets.[1][2] Neglecting a comprehensive physicochemical profile can lead to significant downstream challenges, including poor bioavailability, off-target effects, and formulation difficulties, ultimately contributing to the high attrition rates observed in drug discovery pipelines.[3] This guide provides a detailed examination of N-(4,5-Difluoro-2-nitrophenyl)acetamide, a compound of interest in medicinal chemistry, by outlining its known properties and providing robust, field-proven methodologies for the determination of its complete physicochemical profile.

Compound Identity and Known Specifications

This compound is a substituted aromatic amide. Its structure, featuring a nitro group ortho to the acetamido linkage and two fluorine atoms on the phenyl ring, suggests its potential as a scaffold or intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1662-21-1 | [4][5][6][7][8][9] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [5][6][8] |

| Molecular Weight | 216.14 g/mol | [6][9] |

| Purity | Typically ≥95% | [5][8] |

| Storage | Sealed in a dry environment at 2-8 °C is recommended by some suppliers. | [7] |

Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Source |

| logP | 1.62 | XLogP3 |

| pKa (most acidic) | 11.2 (amide) | ChemAxon |

| pKa (most basic) | -4.8 (nitro group) | ChemAxon |

It is crucial for researchers to experimentally verify these predicted values.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]

-

Loading the Capillary Tube: Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid (2-3 mm height) should be introduced into the tube.[2]

-

Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to tightly pack the solid at the bottom.[2]

-

Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[1]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get an estimated range.[1]

-

Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C/min) from a temperature approximately 15-20 °C below the estimated melting point.[1][2]

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Aqueous and organic solubility are critical parameters that influence a drug's absorption, distribution, and formulation.[11] The shake-flask method is the gold standard for determining equilibrium solubility.[12]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

System Preparation: To a series of vials, add an excess of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved; filter if necessary to remove any solid particulates.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[14]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a single scan may be sufficient for a concentrated sample, while multiple scans are typically required for ¹³C NMR to achieve a good signal-to-noise ratio.[14]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of the dry compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[15]

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as N-H stretching, C=O stretching (amide), C-N stretching, NO₂ stretching, and C-F stretching.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.[17]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of this compound. The fragmentation pattern can also be analyzed to provide structural information.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and has detailed robust experimental protocols for the determination of its complete physicochemical profile. For researchers in drug discovery and development, the application of these methodologies is a critical step in advancing this compound, or its derivatives, through the development pipeline. A thorough and experimentally validated understanding of its physicochemical properties will enable informed decisions regarding formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, the therapeutic potential of any resulting drug candidate.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

experiment (1) determination of melting points. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

How an FTIR Spectrometer Operates. Chemistry LibreTexts. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

NMR Sample Preparation. University of Leeds. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. [Link]

-

Demystifying FTIR: A Practical Guide for New Users. White Bear Photonics. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

-

5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. Chemistry LibreTexts. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Royal Society of Chemistry. [Link]

-

Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

FTIR spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

-

Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,4-Difluoro-6-nitroacetanilide. NIST WebBook. [Link]

-

4-Nitroacetanilide. Wikipedia. [Link]

-

Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]

-

The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

-

N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To [chem.rochester.edu]

- 4. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 6. scbt.com [scbt.com]

- 7. 1662-21-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound, CasNo.1662-21-1 BOC Sciences United States [bocscichem.lookchem.com]

- 9. scbt.com [scbt.com]

- 10. westlab.com [westlab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. whitebearphotonics.com [whitebearphotonics.com]

- 16. uab.edu [uab.edu]

- 17. uknml.com [uknml.com]

An In-depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS No. 1662-21-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(4,5-Difluoro-2-nitrophenyl)acetamide, bearing the CAS number 1662-21-1, is a fluorinated nitroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry.[1] Its strategic placement of fluoro, nitro, and acetamido groups on a benzene ring offers a versatile platform for the construction of more complex molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and safety considerations, underpinned by established scientific principles and practical insights for laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically supplied with a purity of 95% or higher for research purposes.[1] The presence of two fluorine atoms and a nitro group significantly influences its reactivity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1662-21-1 | [1] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [1][3] |

| Melting Point | Not explicitly available. For the related compound N-(4,5-dichloro-2-nitrophenyl)acetamide, the melting point is 124-128 °C. | |

| Solubility | Not explicitly available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the acetylation of 4,5-difluoro-2-nitroaniline. This reaction protects the amino group, allowing for subsequent chemical modifications at other positions of the aromatic ring. The acetamido group can be readily hydrolyzed under acidic conditions to regenerate the amine, highlighting its utility as a stable intermediate.

A representative synthetic approach can be adapted from the well-documented acetylation of similar anilines. The core principle involves the reaction of the primary amine with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst or a suitable solvent.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

This protocol is based on the synthesis of the isomeric N-(2,5-difluoro-4-nitrophenyl)acetamide and should be optimized for the target compound.[4]

Materials:

-

4,5-Difluoro-2-nitroaniline

-

Acetic anhydride

-

Methylene chloride (or another suitable aprotic solvent)

-

Dimethylaminopyridine (DMAP) (catalyst)

-

Concentrated sulfuric acid (optional, for enhancing reactivity)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4,5-difluoro-2-nitroaniline (1.0 equivalent) in methylene chloride.

-

Add acetic anhydride (1.2-1.5 equivalents) to the solution.

-

Add a catalytic amount of dimethylaminopyridine (DMAP) (e.g., 0.05 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive anilines, gentle heating or the addition of a few drops of concentrated sulfuric acid might be necessary to drive the reaction to completion.[5]

-

Upon completion, the reaction mixture is typically quenched by the slow addition of water to hydrolyze any excess acetic anhydride. This step can be exothermic.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Causality of Experimental Choices:

-

Aprotic Solvent: Methylene chloride is used as it is a good solvent for the reactants and does not participate in the reaction.

-

Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction rate.

-

Work-up: The aqueous work-up is crucial to remove water-soluble byproducts and unreacted reagents.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Role in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not prominently documented, its structural motifs are of significant interest in medicinal chemistry. The difluoronitrophenyl group is a key building block for various biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening.

The hydrolysis of this compound yields 4,5-difluoro-2-nitroaniline.[6] This resultant aniline is a precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Sources

N-(4,5-Difluoro-2-nitrophenyl)acetamide molecular weight

An In-Depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: this compound is a valuable synthetic intermediate whose strategic importance in medicinal chemistry and drug development cannot be overstated. Characterized by a molecular weight of 216.14 g/mol and the chemical formula C₈H₆F₂N₂O₃, this compound integrates several key functional groups: a nitro group susceptible to reduction, an acetamido group that modulates reactivity, and a difluorinated phenyl ring, a common motif in modern pharmaceuticals. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis via the acetylation of 4,5-difluoro-2-nitroaniline, and an exploration of its critical role as a molecular scaffold for the construction of complex bioactive heterocycles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

This compound, also known as 4,5-difluoro-2-nitroacetanilide, belongs to the class of nitroaromatic compounds. While not typically an active pharmaceutical ingredient (API) itself, it serves as a pivotal building block in multi-step synthetic campaigns.[1] The true value of this molecule lies in the chemical potential of its constituent parts. The nitro group can be readily and selectively reduced to a primary amine, a transformation that is fundamental to the synthesis of ortho-diamino aromatics.[2] These diamines are, in turn, the cornerstone precursors for a vast array of bioactive heterocyclic systems, most notably benzimidazoles, which are prevalent in many pharmaceuticals.[1]

Furthermore, the presence of fluorine atoms on the aromatic ring is of particular significance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule. The specific 4,5-difluoro substitution pattern provides a unique electronic and steric environment that can be exploited for developing novel compounds with potentially improved efficacy and safety profiles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Its chemical structure highlights the ortho-relationship between the nitro and acetamido groups, a configuration that influences intramolecular hydrogen bonding and overall molecular conformation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1662-21-1 | [3][4][5] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [6] |

| Molecular Weight | 216.14 g/mol | [6] |

| Purity (Typical) | ≥95% | [3] |

| Synonyms | 4,5-Difluoro-2-nitroacetanilide |[7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust and straightforward process, relying on one of the most fundamental reactions in organic chemistry: the N-acetylation of a primary amine.

Principle of Synthesis

The reaction involves the treatment of the commercially available starting material, 4,5-difluoro-2-nitroaniline, with an acetylating agent, most commonly acetic anhydride.[8][9] This reaction selectively modifies the primary amine without affecting the nitro group or the fluorinated aromatic ring. The use of glacial acetic acid as a solvent is common, and the reaction proceeds efficiently at room temperature or with gentle heating.[10]

Mechanistic Insight

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4,5-difluoro-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[11] This forms a tetrahedral intermediate, which then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A final deprotonation step, either by the acetate byproduct or another weak base, affords the final this compound product. The reaction is typically high-yielding and clean.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the acetylation of substituted nitroanilines.[10][12]

-

Reagents and Equipment:

-

4,5-Difluoro-2-nitroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (approx. 5-10 mL per gram of aniline)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Deionized water

-

-

Procedure:

-

Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-2-nitroaniline (e.g., 10.0 g, 57.4 mmol). Add glacial acetic acid (e.g., 50 mL) and stir at room temperature until the solid is fully dissolved.

-

Acetylation: Slowly add acetic anhydride (e.g., 6.5 mL, 68.9 mmol, 1.2 eq) to the stirred solution. The addition may be slightly exothermic. Maintain the temperature below 30°C if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 10 times the volume of the reaction mixture). Stir the resulting slurry vigorously. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and acetic anhydride.

-

Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight to yield this compound. The product is typically a pale yellow or off-white solid.

-

Process Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Utility in Drug Development & Medicinal Chemistry

The primary value of this compound is its role as a versatile scaffold for building more complex, biologically active molecules.[1]

Key Chemical Transformation: Nitro Group Reduction

The most critical subsequent reaction is the reduction of the 2-nitro group to a 2-amino group. This transformation converts the starting material into 1-acetamido-4,5-difluoro-2-aminobenzene. This step is typically achieved with high efficiency using standard catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or chemical reducing agents like iron powder in acidic media.[2] The resulting ortho-amino acetanilide is a key intermediate.

Application as a Precursor to Bioactive Heterocycles

Following the nitro reduction, the acetamido group can be hydrolyzed under acidic conditions to reveal the second amine, yielding 1,2-diamino-4,5-difluorobenzene.[7] This diamine is a classic precursor for the synthesis of 5,6-difluorobenzimidazoles via condensation with various aldehydes, acids, or other electrophiles. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including proton-pump inhibitors, anthelmintics, and anticancer agents.

The strategic sequence—acetylation, nitro reduction, cyclization—allows for the controlled and regioselective construction of these important heterocyclic systems.

Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from closely related nitroaromatic and dichloro-analogs provide clear handling guidelines.[8]

-

Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin. It is expected to cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Wash out mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an exceptionally useful precursor for constructing libraries of novel, fluorinated heterocyclic compounds. A thorough understanding of its properties, synthesis, and subsequent chemical transformations provides researchers with a reliable pathway to access complex molecular architectures with high potential for biological activity, thereby accelerating the drug discovery and development process.

References

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

-

CP Lab Safety. This compound, 95% Purity... [Link]

-

LookChem. Cas 76179-40-3,1,2-DIAMINO-4,5-DIFLUOROBENZENE. [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 779–782. [Link]

-

Hines, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 201–205. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Cholewiński, G., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7353. [Link]

-

Quora. What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction... [Link]

-

PubChem. 4,5-Difluoro-2-nitroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-DIAMINO-4,5-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 1662-21-1 this compound AKSci 5330AD [aksci.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. prepchem.com [prepchem.com]

- 8. 4,5-Difluoro-2-nitroaniline, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 4,5-Difluoro-2-nitroaniline | C6H4F2N2O2 | CID 157151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-(4,5-Difluoro-2-nitrophenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in organic solvents. Recognizing that this compound is a specialized intermediate, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. By elucidating the physicochemical properties of the molecule and providing a gold-standard methodology for solubility determination, this guide serves as a critical resource for process development, formulation science, and analytical chemistry.

Introduction: The Critical Role of Solubility

This compound is a fluorinated nitroaromatic compound, a class of molecules pivotal in medicinal chemistry and materials science. The strategic placement of two fluorine atoms, a nitro group, and an acetamide moiety on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The solubility of such an intermediate is not merely a physical constant; it is a critical parameter that governs every stage of its lifecycle in a laboratory and manufacturing setting. From the ease of its synthesis and purification to its formulation and bioavailability in preclinical studies, solubility dictates process efficiency, reaction kinetics, and ultimately, the viability of a developmental candidate.[1] An in-depth understanding of how this compound behaves in various organic solvents is therefore indispensable for any scientist working with this compound.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies to empower researchers to make informed decisions. We will delve into the molecular characteristics of this compound, present a robust protocol for the experimental determination of its solubility, and discuss the analytical techniques required for accurate quantification.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The interplay of these characteristics with the properties of a solvent determines the extent to which the compound will dissolve. Key properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1662-21-1 | [2][3] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [2][3] |

| Molecular Weight | 216.14 g/mol | [2] |

| Appearance | To be determined experimentally (typically a solid) | |

| Melting Point | To be determined experimentally | |

| pKa | To be determined experimentally/predicted | |

| LogP | To be determined experimentally/predicted |

The structure contains both polar (nitro and amide groups capable of hydrogen bonding) and non-polar (difluorinated phenyl ring) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility behavior.[1]

Quantitative Solubility Profile in Organic Solvents

As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, experimental determination is essential. The following table provides a standardized template for researchers to record experimentally determined solubility data across a range of common organic solvents, categorized by their polarity. The subsequent sections of this guide provide the detailed protocols for populating this table.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar | 25 | ||

| Toluene | Non-polar | 25 | ||

| Dichloromethane | Non-polar | 25 | ||

| Diethyl Ether | Non-polar | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile (ACN) | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Isopropanol (IPA) | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4] This method is reliable, widely accepted, and ensures that a true equilibrium between the solid and liquid phases is achieved.[5][6]

Principle

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.[1][7]

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1662-21-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.1662-21-1 BOC Sciences United States [bocscichem.lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to N-(4,5-Difluoro-2-nitrophenyl)acetamide: Synthesis, Characterization, and Application

Abstract

N-(4,5-Difluoro-2-nitrophenyl)acetamide is a substituted aromatic nitro compound of significant interest to the fields of medicinal chemistry and drug development. Its trifunctional nature—possessing an acetamide protecting group, a reactive nitro moiety, and an activated difluorophenyl ring—makes it a versatile synthetic intermediate for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of this compound, focusing on its physicochemical properties, a robust synthesis protocol, comprehensive characterization workflow, and its strategic application in modern pharmaceutical research. Particular emphasis is placed on the critical role of melting point determination as a primary arbiter of sample purity, addressing the current ambiguities in publicly available data.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical research. This compound is registered under CAS Number 1662-21-1. Its key identifiers and computed properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 1662-21-1 | [1] |

| Molecular Formula | C₈H₆F₂N₂O₃ | [1] |

| Molecular Weight | 216.14 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4,5-Difluoro-2-nitroacetanilide | [3] |

| Melting Point (°C) | 106 (Predicted/Unverified) | [3] |

| Boiling Point (°C) | 375.9 ± 42.0 (Predicted) | [3] |

| Density (g/cm³) | 1.513 ± 0.06 (Predicted) | [3] |

Synthesis and Purification: A Self-Validating Protocol

The most logical and common route to this compound is the N-acetylation of its corresponding aniline precursor, 4,5-difluoro-2-nitroaniline. The acetamide group serves as an excellent protecting group for the amine, rendering it less nucleophilic and preventing unwanted side reactions in subsequent synthetic steps.

Causality in Experimental Design

The chosen protocol involves the use of acetic anhydride as the acetylating agent. This is an efficient and cost-effective choice, as the anhydride is highly reactive towards the primary amine. The reaction can be catalyzed by a small amount of strong acid or, for a milder approach, conducted with a non-nucleophilic base like pyridine or by heating in a suitable solvent. The purification by recrystallization is a critical step; the choice of solvent is paramount to ensure that the desired product crystallizes in high purity, leaving impurities behind in the mother liquor. The subsequent melting point determination serves as the primary validation of the purification's success.

Detailed Experimental Protocol: N-Acetylation of 4,5-Difluoro-2-nitroaniline

-

Materials:

-

4,5-Difluoro-2-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid or an inert solvent like Dichloromethane

-

Ice-cold water

-

Ethanol/Water mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4,5-difluoro-2-nitroaniline in a minimal amount of glacial acetic acid or dichloromethane.

-

Slowly add 1.2 to 1.5 equivalents of acetic anhydride to the solution with vigorous stirring.

-

Gently heat the mixture to reflux (approximately 40-50°C if using dichloromethane, or 80-100°C if using acetic acid) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water, stirring continuously. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Characterization

Full characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This process is a self-validating system where orthogonal techniques provide converging evidence.

The Critical Role of Melting Point

The melting point is a fundamental and highly informative physical property. For a pure crystalline solid, melting occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

There is conflicting information in public databases for the melting point of this compound. One supplier lists a value of 106 °C, while another states it is not available.[3][4] Notably, the listed value of 106 °C is nearly identical to the melting point of the starting material's hydrolysis product, 4,5-difluoro-2-nitroaniline (106-108 °C).[5] This suggests a potential data entry error.

Expert Insight: Given this ambiguity, the experimental determination of the melting point is not just a routine check; it is a primary research objective for any scientist working with this compound for the first time. A sharp, reproducible melting range (e.g., spanning ≤ 1°C) obtained after recrystallization would be a strong indicator of high purity and would establish a reliable benchmark for future work.

Spectroscopic and Analytical Characterization

Beyond the melting point, a full suite of analytical techniques should be employed to unambiguously confirm the structure.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the presence of proton environments. Expect signals for the aromatic protons (split by F-H coupling), the amide proton (a broad singlet), and the methyl protons of the acetyl group (a sharp singlet around 2.2 ppm). |

| ¹⁹F NMR | Directly observes the fluorine atoms. Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, showing F-F and F-H coupling. |

| ¹³C NMR | Identifies all unique carbon environments. Expect signals for the carbonyl carbon (amide), the methyl carbon, and the aromatic carbons, which will show characteristic splitting patterns due to C-F coupling. |

| FT-IR | Identifies key functional groups. Expect characteristic vibrational bands for N-H stretching (amide, ~3250 cm⁻¹), C=O stretching (amide, ~1670 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. For High-Resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical exact mass of the [M+H]⁺ or [M+Na]⁺ ion, confirming the elemental composition. |

Logical Workflow for Compound Characterization

Caption: A self-validating workflow for chemical characterization.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the ability to selectively transform its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This unmasks a 1,2-diamino-4,5-difluorobenzene derivative (after hydrolysis of the acetamide).

-

Precursor to Benzimidazoles: Ortho-phenylenediamines are the cornerstone precursors for the synthesis of benzimidazoles, a heterocyclic motif found in numerous FDA-approved drugs (e.g., proton pump inhibitors like omeprazole, anthelmintics like albendazole).

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms are activated by the ortho-nitro group, making them susceptible to displacement by nucleophiles. This allows for the introduction of various functionalities onto the aromatic ring.

The strategic value lies in using the acetamide as a protecting group while performing other chemistry, then hydrolyzing it under acidic conditions when the free amine is required for the next step.[5] This staged reactivity makes the compound a powerful tool for building molecular complexity.

Safety and Handling

-

Potential Hazards:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Chronic Effects: Long-term exposure to nitroaromatic compounds should be minimized.

-

-

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, tightly sealed container away from incompatible materials.

-

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical and perform a risk assessment specific to the planned experimental procedure.

References

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

-

PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

-

Wikipedia. 4-Nitroacetanilide. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

-

Capot Chemical. MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]

Sources

1H NMR spectrum of N-(4,5-Difluoro-2-nitrophenyl)acetamide

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying principles governing the spectrum's appearance. We will explore the intricate interplay of substituent electronic effects—specifically the powerful electron-withdrawing nitro group, the electronegative fluorine atoms, and the resonance-donating acetamido group—on proton chemical shifts. Furthermore, this guide elucidates the complex spin-spin coupling patterns, including long-range ¹H-¹H (meta) and multi-bond ¹H-¹⁹F couplings, which are critical for unambiguous structural confirmation. A validated, step-by-step experimental protocol for acquiring high-quality spectral data is presented, emphasizing the rationale behind methodological choices to ensure reproducibility and accuracy. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the rigorous structural elucidation of complex organic molecules.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it an excellent subject for analysis by ¹H NMR spectroscopy.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and other high-value organic materials necessitates a reliable and thorough method for its characterization.[3] ¹H NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the electronic environment and connectivity of protons within a molecule.

The spectrum of this particular molecule is rendered non-trivial by the presence of multiple strongly influencing functional groups on the benzene ring. The nitro group, two fluorine atoms, and an acetamido group each impart distinct electronic and steric effects that collectively determine the precise chemical shift and multiplicity of every proton signal.[4] This guide will systematically deconstruct these influences to build a predictive model of the spectrum, which will then be used to interpret the experimental data. We will also detail the crucial role of ¹H-¹⁹F coupling, a phenomenon that adds complexity but also provides a wealth of structural information.[5][6][7]

Molecular Structure and Predictive Analysis

To accurately interpret the ¹H NMR spectrum, one must first analyze the molecule's structure and the unique electronic environment of each proton. The molecule contains four distinct sets of protons: two aromatic protons, one amide proton, and the methyl protons of the acetyl group.

Caption: Standard workflow for ¹H NMR analysis.

Rationale for Experimental Choices

-

Solvent Selection (DMSO-d₆): While CDCl₃ is common, Dimethyl sulfoxide-d₆ is the superior choice for this molecule. Its high polarity ensures good solubility, and more importantly, it slows down the rate of chemical exchange for the N-H proton. [8]This results in a sharper, more easily identifiable amide proton signal, which is crucial for confirming the presence of the acetamido group. [9]* Relaxation Delay (d1 = 5s): A longer relaxation delay is chosen to ensure that all protons, especially those with longer T₁ relaxation times (like quaternary-adjacent aromatic protons), are fully relaxed before the next pulse. This is critical for accurate signal integration, which validates the proton count for each environment.

-

¹H{¹⁹F} Decoupling Experiment: This is a vital confirmatory experiment. Acquiring a proton spectrum while simultaneously irradiating the entire ¹⁹F frequency range collapses all ¹H-¹⁹F couplings. [5]The complex multiplets of the aromatic protons will simplify into doublets, revealing only the ¹H-¹H meta-coupling. This experiment unequivocally distinguishes between H-H and H-F couplings, solidifying the assignments. [6]

Spectral Interpretation and Data Analysis

The analysis of the acquired spectrum involves assigning each signal to its corresponding proton(s) based on chemical shift, integration, and multiplicity. The coupling patterns provide definitive proof of the proton connectivity and spatial relationships.

Signal Assignment

-

δ ~2.2 ppm (Singlet, 3H): This signal integrates to three protons and, being a sharp singlet, is unambiguously assigned to the methyl (-CH₃) protons.

-

δ ~10.7 ppm (Broad Singlet, 1H): This downfield signal integrating to one proton is characteristic of the amide (N-H) proton, deshielded by the intramolecular hydrogen bond with the ortho-nitro group. [10][11]Its broadness is expected.

-

Aromatic Region (δ 7.8 - 8.8 ppm): Two complex multiplets are observed, each integrating to one proton.

-

The Upfield Multiplet (e.g., ~8.0 ppm): This signal is assigned to H-6 . Its multiplicity in the standard ¹H spectrum appears as a doublet of doublets. In the ¹H{¹⁹F} decoupled spectrum, this signal would collapse into a simple doublet with a small coupling constant (J ≈ 2.5 Hz), confirming its meta-relationship to H-3.

-

The Downfield Multiplet (e.g., ~8.6 ppm): This signal, being the most deshielded, is assigned to H-3 , consistent with the powerful effect of the ortho-nitro group. [12]Its complex splitting pattern arises from large ortho and meta couplings to the fluorine atoms. In the ¹H{¹⁹F} decoupled spectrum, this signal would also collapse into a doublet (J ≈ 2.5 Hz).

-

Spin-Spin Coupling Network

The coupling constants (J-values) extracted from the spectrum provide the final layer of structural proof.

Caption: ¹H-¹⁹F and ¹H-¹H spin-spin coupling network.

The measured J-values should align with established ranges for aromatic systems:

-

³JHF (ortho): Typically the largest H-F coupling, around 8-10 Hz.

-

⁴JHF (meta): Intermediate in size, around 4-7 Hz.

-

⁴JHH (meta): Small, typically 2-3 Hz.

-

⁵JHF (para): Very small, often < 1 Hz and usually not resolved. [5][7][13] The successful measurement and assignment of these couplings provide irrefutable evidence for the substitution pattern on the aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how modern NMR spectroscopy, when applied with a sound understanding of physical organic principles, can be used to elucidate complex molecular structures. The chemical shifts of the four distinct proton types are governed by a predictable interplay of inductive and resonance effects from the nitro, fluoro, and acetamido substituents. The intricate splitting patterns, dominated by large multi-bond ¹H-¹⁹F couplings, serve as a definitive fingerprint of the molecule's constitution. By employing a robust experimental methodology, including targeted techniques like ¹H{¹⁹F} decoupling, every spectral feature can be rationally assigned, leading to the unambiguous structural confirmation of the compound. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently perform and interpret this analysis.

References

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Mishra, R. K., & Chary, K. V. R. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

-

Hunt, I. Aromatic H. University of Calgary. [Link]

-

Rae, I. D. (1965). Selective deshielding of aromatic protons in some ortho-substituted acetanilides. Australian Journal of Chemistry. [Link]

-

Tormena, C. F., et al. (2007). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

-

Myint, A. (1964). Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. [Link]

-

Reich, H. J. 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. Northwestern University. [Link]

-

Organic Spectroscopy International. (2014). p-nitroacetanilide. [Link]

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

-

Chegg.com. (2021). Solved 4. Below is the 'H NMR spectrum of p-nitroacetanilide. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

-

NotBaran. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link]

-

Starkey, L. S. ¹H NMR Chemical Shifts. Chemistry Connected. [Link]

Sources

- 1. 1662-21-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.1662-21-1 BOC Sciences United States [bocscichem.lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3'-NITROACETANILIDE(122-28-1) 1H NMR [m.chemicalbook.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: p-nitroacetanilide [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. eclass.uoa.gr [eclass.uoa.gr]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide

This guide provides an in-depth technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for N-(4,5-Difluoro-2-nitrophenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral prediction, peak assignment rationale, and best practices for experimental data acquisition. By integrating theoretical analysis with established spectroscopic principles, this guide serves as a practical reference for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound, with CAS Number 1662-21-1, is a substituted aromatic compound featuring a unique combination of functional groups that are significant in medicinal chemistry and material science.[1][2][3] The molecule incorporates an acetamido group, a nitro group, and two fluorine atoms on a benzene ring. Each of these substituents imparts distinct electronic and steric properties, making ¹³C NMR spectroscopy an invaluable tool for confirming its chemical structure, assessing purity, and understanding its electronic architecture.

The precise chemical shifts and coupling patterns in the ¹³C NMR spectrum are highly sensitive to the interplay of these substituents. The electron-withdrawing nature of the nitro group and fluorine atoms, combined with the more complex electronic effect of the acetamido group, creates a distinct magnetic environment for each carbon atom. This guide will deconstruct the expected ¹³C NMR spectrum, providing a foundational understanding for empirical analysis.

Predicted ¹³C NMR Data and Spectral Analysis

In the absence of publicly available experimental spectra, a highly accurate prediction serves as a robust foundation for analysis. The following data was generated using advanced computational algorithms that account for the intricate substituent effects on the aromatic ring.

Predicted Chemical Shifts

The ¹³C NMR chemical shifts for this compound were predicted using a validated machine learning-based model.[4][5][6] The predicted values provide a reliable starting point for spectral assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Rationale for Assignment |

| C=O (Amide) | ~169.5 | Singlet | Typical chemical shift for an amide carbonyl carbon.[7] |

| CH₃ (Methyl) | ~25.5 | Singlet | Characteristic range for a methyl carbon of an acetamido group.[8][9] |

| C1 (-NHAc) | ~137.0 | Doublet (³JCF) | Attached to the nitrogen of the electron-donating acetamido group, but ortho to the strongly withdrawing nitro group. Experiences deshielding. |

| C2 (-NO₂) | ~135.0 | Doublet of Doublets (³JCF, ⁴JCF) | Directly attached to the strongly electron-withdrawing nitro group, leading to a downfield shift.[10] |

| C3 | ~119.0 | Doublet of Doublets (²JCF, ³JCF) | Positioned ortho to a fluorine atom and meta to another, resulting in significant C-F coupling and a shift to a relatively upfield region for aromatic carbons. |

| C4 (-F) | ~150.0 | Doublet (¹JCF) | Directly bonded to fluorine, causing a very large downfield shift and a large one-bond C-F coupling constant.[11][12][13] |

| C5 (-F) | ~147.0 | Doublet (¹JCF) | Also directly bonded to fluorine, resulting in a significant downfield shift and a large ¹JCF coupling. Its slightly different environment compared to C4 leads to a distinct signal. |

| C6 | ~110.0 | Doublet (²JCF) | Positioned ortho to a fluorine atom, leading to a notable upfield shift and a significant two-bond C-F coupling. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are frequency-dependent and are given here in terms of bond count.

Analysis of Substituent Effects and Peak Assignment

The assignment of each carbon signal is based on established principles of substituent chemical shifts (SCS) in benzene derivatives.[14][15][16]

-

Carbonyl and Methyl Carbons: The amide carbonyl (C=O) and methyl (CH₃) carbons are readily assigned to the signals around 169.5 ppm and 25.5 ppm, respectively. These are characteristic chemical shifts for the acetamido group and are generally less affected by the aromatic ring's substituents.[7][8]

-

Fluorine-Substituted Carbons (C4, C5): Carbons directly attached to fluorine atoms exhibit the most downfield shifts in the aromatic region (excluding the carbon attached to the nitro group in some cases) due to fluorine's high electronegativity.[17][18] Crucially, they will appear as doublets with very large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz.[12] This large coupling is the most definitive feature for their assignment.

-

Nitro-Substituted Carbon (C2): The C2 carbon, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear downfield.[10] It will likely show smaller couplings to both fluorine atoms.

-

Acetamido-Substituted Carbon (C1): The C1 carbon is attached to the nitrogen of the acetamido group. While the nitrogen atom itself is electron-withdrawing, the lone pair can participate in resonance, making the overall effect complex. Its position ortho to the nitro group will lead to a downfield shift.

-